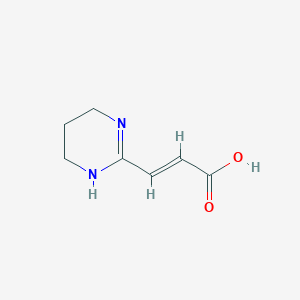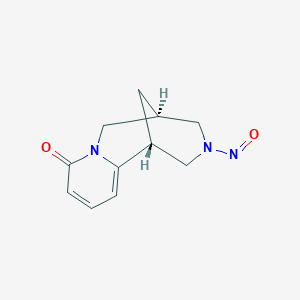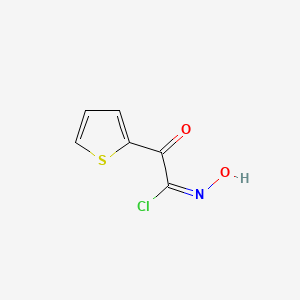
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate: is a biochemical compound with the molecular formula C22H40O12 and a molecular weight of 496.55 . This compound is primarily used for research purposes, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate involves the glycosylation of β-D-glucopyranose with a decanoate ester. The reaction typically requires the presence of a glycosyl donor and an acceptor, along with a catalyst to facilitate the reaction. Common catalysts include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired glycosylated product through metabolic pathways. The fermentation broth is then subjected to purification processes such as chromatography to isolate the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated or halogenated derivatives.
Applications De Recherche Scientifique
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Employed in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable glycosidic bonds.
Mécanisme D'action
The mechanism of action of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction can modulate various biochemical pathways, including those involved in energy metabolism and cell signaling .
Comparaison Avec Des Composés Similaires
Cellobiose: A disaccharide consisting of two glucose molecules linked by a β(1→4) bond.
Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) bond.
Maltose: A disaccharide consisting of two glucose molecules linked by an α(1→4) bond.
Uniqueness: 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate is unique due to its decanoate ester group, which imparts distinct physicochemical properties compared to other disaccharides. This ester group enhances its hydrophobicity, making it suitable for applications in non-aqueous environments and potentially improving its bioavailability in drug delivery systems .
Propriétés
Numéro CAS |
1155664-66-6 |
|---|---|
Formule moléculaire |
C₂₂H₄₀O₁₂ |
Poids moléculaire |
496.55 |
Synonymes |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Decanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1141940.png)


![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)




![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
